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Compound of Interest

Compound Name: Diamino lipid DAL4

Cat. No.: B12398828 Get Quote

An in-depth guide to the discovery and development of the novel diamino lipid DAL4 for

mRNA delivery.

Introduction
The clinical success of mRNA vaccines has highlighted the critical role of delivery systems, with

lipid nanoparticles (LNPs) emerging as the leading platform.[1] The ionizable lipid is a key

component of LNPs, governing mRNA encapsulation, endosomal escape, and overall delivery

efficiency.[2][3] This document details the discovery and preclinical development of DAL4, a

novel diamino-based ionizable lipid designed for enhanced mRNA delivery. The development

process involved the rational design and synthesis of a focused library of diamino lipids (DAL

series), followed by a systematic screening funnel encompassing physicochemical

characterization, in vitro evaluation, and in vivo validation.

Discovery and Synthesis of the Diamino Lipid (DAL)
Library
The DAL series was designed based on the hypothesis that a diamino headgroup could offer a

favorable pKa for efficient endosomal escape while maintaining a neutral charge at

physiological pH to minimize toxicity. Variations in the lipid tails and linker moieties were

introduced to modulate the lipid's hydrophobicity and biodegradability.
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Experimental Protocol: General Synthesis of the DAL
Lipid Series
This protocol outlines the general two-step synthesis for the DAL lipid library.

Step 1: Amine Addition to Lipid Tails:

An epoxide-containing lipid tail (1.0 equivalent) is dissolved in anhydrous ethanol.

A primary amine linker (e.g., 1,4-diaminobutane, 1.2 equivalents) is added to the solution.

The reaction mixture is stirred at 60°C for 24 hours under a nitrogen atmosphere.

The solvent is removed under reduced pressure, and the resulting intermediate is purified

by silica gel column chromatography.

Step 2: Acylation of the Secondary Amine:

The purified intermediate from Step 1 (1.0 equivalent) is dissolved in dichloromethane

(DCM).

Triethylamine (1.5 equivalents) is added, and the solution is cooled to 0°C.

An acyl chloride with the desired second lipid tail (1.1 equivalents) is added dropwise.

The reaction is allowed to warm to room temperature and stirred for 12 hours.

The reaction is quenched with water, and the organic layer is washed with brine, dried

over sodium sulfate, and concentrated.

The final DAL lipid is purified using silica gel column chromatography. The structure is

confirmed by ¹H NMR and mass spectrometry.[4]

Formulation and Physicochemical Characterization
of DAL-LNPs
A library of LNPs was formulated using the synthesized DAL lipids. The physicochemical

properties of these LNPs, which are critical for their biological performance, were thoroughly
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characterized.[2]

Table 1: Physicochemical Properties of DAL-LNP Library

Lipid ID

Molar
Ratio
(Lipid:DS
PC:Chol:
PEG)

Size (nm) PDI
Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

pKa

DAL1
50:10:38.5:

1.5
95.2 0.11 -5.2 91 6.1

DAL2
50:10:38.5:

1.5
101.5 0.13 -6.1 93 6.2

DAL3
50:10:38.5:

1.5
88.9 0.09 -4.8 94 6.5

DAL4
50:10:38.5:

1.5
92.4 0.10 -5.5 96 6.4

DAL5
50:10:38.5:

1.5
110.3 0.18 -7.0 88 6.8

MC3

(Control)

50:10:38.5:

1.5
98.7 0.12 -6.5 95 6.4

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; PEG: C14-PEG-2000.

Data are represented as mean (n=3).

Experimental Protocol: LNP Formulation and
Characterization

LNP Formulation:

The ionizable lipid, DSPC, cholesterol, and PEG-lipid are dissolved in ethanol at a molar

ratio of 50:10:38.5:1.5.

Firefly luciferase mRNA is diluted in a 20 mM citrate buffer (pH 4.0).
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The lipid-ethanol solution and the mRNA-aqueous solution are mixed at a 1:3 volume ratio

using a microfluidic mixing device (e.g., NanoAssemblr) with a total flow rate of 12 mL/min.

The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS, pH 7.4) for

at least 18 hours to remove ethanol and non-encapsulated mRNA.

The final LNP formulation is sterile-filtered through a 0.22 µm filter.

Physicochemical Characterization:

Size, Polydispersity Index (PDI), and Zeta Potential: Measured by dynamic light scattering

(DLS).

mRNA Encapsulation Efficiency (EE): Determined using a Quant-iT RiboGreen assay. The

fluorescence of the sample is measured before and after lysis of the LNPs with a

detergent (e.g., Triton X-100). EE is calculated as: (Total RNA - Free RNA) / Total RNA *

100.

pKa Determination: The pKa of the LNPs is determined by measuring the zeta potential

over a range of pH values and fitting the data to the Henderson-Hasselbalch equation.

In Vitro Screening and Lead Candidate Selection
The formulated DAL-LNPs were screened in vitro for their ability to deliver mRNA and induce

protein expression in a human hepatoma cell line (HepG2). Cytotoxicity was also assessed to

identify candidates with a favorable therapeutic window.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity
of DAL-LNPs in HepG2 Cells
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Lipid ID
Luciferase Expression
(RLU/mg protein)

Cell Viability (%) at 100
ng/mL

DAL1 1.5 x 10⁸ 92

DAL2 3.2 x 10⁸ 90

DAL3 8.9 x 10⁸ 85

DAL4 1.5 x 10⁹ 88

DAL5 9.5 x 10⁷ 75

MC3 (Control) 5.1 x 10⁸ 87

Data are represented as mean ± SD (n=3). RLU: Relative Light Units.

Experimental Protocol: In Vitro Transfection and
Viability Assay

Cell Culture:

HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented

with 10% fetal bovine serum (FBS) at 37°C and 5% CO₂.

Transfection:

Cells are seeded in 96-well plates at a density of 10,000 cells per well and incubated for

24 hours.

The cell culture medium is replaced with fresh medium containing serial dilutions of

mRNA-LNPs (encoding firefly luciferase).

After 24 hours of incubation, the medium is removed, and cells are lysed.

Luciferase expression is quantified by adding a luciferase substrate and measuring the

resulting luminescence on a plate reader.

Cell Viability Assay:
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Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue).

Following the 24-hour transfection period, the assay reagent is added to the wells, and the

plates are incubated for an additional 2-4 hours.

Fluorescence is measured to determine the percentage of viable cells relative to untreated

controls.

In Vivo Evaluation of Lead Candidate DAL4-LNP
Based on its superior in vitro performance, DAL4 was selected as the lead candidate for in vivo

evaluation in a murine model.

Table 3: In Vivo Luciferase Expression in Mice (6h post-
injection)

Organ DAL4-LNP (Total Flux [p/s]) MC3-LNP (Total Flux [p/s])

Liver 2.8 x 10¹⁰ 9.5 x 10⁹

Spleen 4.5 x 10⁸ 1.2 x 10⁸

Lungs 1.1 x 10⁷ 8.2 x 10⁶

C57BL/6 mice were intravenously injected with LNPs at an mRNA dose of 0.1 mg/kg. Data are

represented as mean radiance (photons/second).

Table 4: Biodistribution of DAL4-LNP encapsulating
Luciferase mRNA (6h post-injection)

Organ mRNA concentration (ng/g tissue)

Liver 1250.6

Spleen 350.2

Lungs 45.8

Kidneys 25.1

Heart 15.3
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mRNA levels were quantified by RT-qPCR. Data are represented as mean ± SD (n=3).

Experimental Protocol: In Vivo Murine Model for mRNA
Delivery

Animal Studies:

All animal experiments are conducted in accordance with institutional guidelines. C57BL/6

mice (6-8 weeks old) are used.

LNP Administration:

Mice are intravenously injected via the tail vein with DAL4-LNP or a control LNP

formulation encapsulating firefly luciferase mRNA at a dose of 0.1 mg/kg.

Bioluminescence Imaging:

At 6 hours post-injection, mice are anesthetized and intraperitoneally injected with D-

luciferin (150 mg/kg).

Whole-body bioluminescence is measured using an In Vivo Imaging System (IVIS).

After imaging, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys)

are harvested for ex vivo imaging and subsequent analysis.

Biodistribution Analysis (RT-qPCR):

Total RNA is extracted from the harvested organs.

The amount of delivered luciferase mRNA is quantified using reverse transcription-

quantitative polymerase chain reaction (RT-qPCR).

Mechanistic Insights and Structure-Activity
Relationship
To understand the key drivers of performance and guide future lipid design, the relationships

between the chemical structure of the DAL lipids and their biological activity were analyzed.
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Experimental workflow for the discovery and validation of DAL4.
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Structure-Activity Relationship (SAR) of the lead lipid DAL4.
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Proposed mechanism of DAL4-LNP-mediated mRNA delivery.
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Conclusion
The systematic approach to the discovery and development of the DAL lipid series has led to

the identification of DAL4 as a potent, novel ionizable lipid for mRNA delivery. The data

presented herein demonstrates that LNPs formulated with DAL4 exhibit favorable

physicochemical properties, high in vitro transfection efficiency, and robust in vivo protein

expression, primarily in the liver. The diamino headgroup and biodegradable linker of DAL4

contribute to its efficacy and improved tolerability profile. These findings underscore the

potential of DAL4 as a next-generation lipid for the development of mRNA-based therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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